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For Researchers, Scientists, and Drug Development Professionals

Abstract
DD-03-171 is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a key

therapeutic target in B-cell malignancies. As a Proteolysis Targeting Chimera (PROTAC), DD-
03-171 functions by inducing the ubiquitination and subsequent proteasomal degradation of

BTK. This technical guide provides a comprehensive overview of the structure, synthesis, and

mechanism of action of DD-03-171, along with detailed experimental protocols for its synthesis

and biological characterization.

Structure and Physicochemical Properties
DD-03-171 is a heterobifunctional molecule comprising three key components: a ligand that

binds to BTK (derived from the inhibitor CGI1746), a ligand that recruits the Cereblon (CRBN)

E3 ubiquitin ligase (derived from thalidomide), and a saturated hydrocarbon linker that

connects the two ligands.[1]

Table 1: Physicochemical Properties of DD-03-171
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Property Value Reference

IUPAC Name

4-(tert-Butyl)-N-(3-(6-((4-(4-(6-

(2-((2-(2,6-dioxopiperidin-3-

yl)-1,3-dioxoisoindolin-4-

yl)amino)acetamido)hexyl)pipe

razine-1-

carbonyl)phenyl)amino)-4-

methyl-5-oxo-4,5-

dihydropyrazin-2-yl)-2-

methylphenyl)benzamide

[2]

Molecular Formula C55H62N10O8 [3][4]

Molecular Weight 991.16 g/mol [3][4]

CAS Number 2366132-45-6 [3][4]

Appearance Solid [5]

Purity ≥98% (HPLC) [3][4]

Solubility Soluble to 50 mM in DMSO [4]

Storage Store at -20°C [3][4]

Synthesis of DD-03-171
The synthesis of DD-03-171 involves a multi-step process that includes the preparation of the

BTK-binding moiety, the CRBN ligand with a linker, and their subsequent coupling. While the

exact, detailed experimental protocol for the complete synthesis of DD-03-171 is not publicly

available in a step-by-step format, the general synthetic strategy can be inferred from the

literature on PROTAC synthesis. The key steps involve the synthesis of a functionalized

CGI1746 analog and a thalidomide derivative with a linker, followed by their conjugation.

A general workflow for the synthesis is depicted below.
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Figure 1: General synthetic workflow for DD-03-171.

Mechanism of Action
DD-03-171 operates through the PROTAC mechanism to induce the degradation of BTK. The

molecule simultaneously binds to BTK and the CRBN E3 ubiquitin ligase, forming a ternary

complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to

lysine residues on the surface of BTK. The polyubiquitinated BTK is then recognized and
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degraded by the 26S proteasome.[3][4] In addition to BTK, DD-03-171 also induces the

degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are

known neosubstrates of CRBN.[3] This "triple degradation" may contribute to its enhanced anti-

proliferative effects in B-cell malignancies.
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Figure 2: Signaling pathway of DD-03-171-mediated BTK degradation.

Biological Activity
DD-03-171 is a highly potent and selective degrader of BTK. It demonstrates significant anti-

proliferative activity in various mantle cell lymphoma (MCL) cell lines and is also effective

against the ibrutinib-resistant C481S-BTK mutant.[3]

Table 2: Biological Activity of DD-03-171
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Assay
Cell Line /
Condition

Value Reference

BTK Degradation

(DC50)
Biochemical Assay 5.1 nM [3][4]

Anti-proliferation

(EC50)
Mino (MCL) cells 12 nM [6]

Anti-proliferation

(EC50)
TMD8 (DLBCL) cells 29.2 nM [6]

Kinase Selectivity
Panel of 468 kinases

at 1 µM
No significant binding [3][4]

Experimental Protocols
Western Blotting for BTK Degradation
This protocol is to assess the degradation of BTK in cells treated with DD-03-171.

Cell Culture and Treatment:

Culture mantle cell lymphoma (MCL) cells (e.g., Mino) in appropriate media and

conditions.

Seed cells at a suitable density in multi-well plates.

Treat cells with varying concentrations of DD-03-171 (e.g., 1 nM to 10 µM) for a specified

duration (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

Cell Lysis:

Harvest the cells and wash with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA protein assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against BTK (specific validated antibodies

should be used) overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-

actin) to ensure equal protein loading.
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Figure 3: Experimental workflow for Western Blotting.
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Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of

metabolically active cells.

Cell Seeding:

Seed MCL cells in opaque-walled 96-well plates at a predetermined optimal density in a

final volume of 100 µL per well.

Incubate the plates overnight to allow cells to adapt.

Compound Treatment:

Prepare serial dilutions of DD-03-171 in culture medium.

Add the diluted compounds to the respective wells. Include wells with vehicle control

(DMSO) and no-cell controls (medium only).

Incubate the plates for a specified period (e.g., 72 hours).

Assay Procedure:

Equilibrate the plates to room temperature for approximately 30 minutes.

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

Add 100 µL of the CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition and Analysis:

Measure the luminescence using a plate reader.

Subtract the background luminescence (no-cell control) from all experimental wells.
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Normalize the data to the vehicle control (set as 100% viability).

Plot the cell viability against the log of the compound concentration and determine the

EC50 value using a non-linear regression curve fit.

In Vivo Efficacy
DD-03-171 has demonstrated significant in vivo efficacy in reducing tumor burden and

extending survival in lymphoma patient-derived xenograft (PDX) models.[3] In these studies,

DD-03-171 treatment resulted in the degradation of BTK in vivo.[3]

Table 3: In Vivo Pharmacokinetics of DD-03-171

Parameter Value Condition Reference

Half-life (T1/2) 2.28 h 10 mg/kg IP [6]

Clearance (CL) 307 ml/min/Kg 10 mg/kg IP [6]

Conclusion
DD-03-171 is a potent and selective BTK degrader with a "triple degrader" mechanism of action

that also targets IKZF1 and IKZF3. Its ability to overcome ibrutinib resistance and its significant

in vivo efficacy make it a promising therapeutic candidate for the treatment of B-cell

malignancies. The data and protocols presented in this guide provide a comprehensive

resource for researchers in the field of targeted protein degradation and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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